Lipophilicity Reduction vs. N‑Benzylpiperidine Analog Enhances Predicted Aqueous Solubility
The tetrahydropyran‑substituted target compound exhibits an XLogP3 of 1.9, which is 1.96 log units lower than the clogP of 3.86 computed for the direct N‑benzylpiperidine analog N1‑benzyl‑N2‑((1‑benzylpiperidin‑4‑yl)methyl)oxalamide (CAS 953138‑44‑8) [1][2]. In lead‑optimization campaigns, a logP reduction of ~2 units is typically associated with a 100‑fold increase in aqueous solubility and a concomitant decrease in plasma protein binding and CYP450 promiscuity [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | N1‑benzyl‑N2‑((1‑benzylpiperidin‑4‑yl)methyl)oxalamide, clogP = 3.86 |
| Quantified Difference | Δ logP = −1.96 (target more hydrophilic) |
| Conditions | Predicted values (XLogP3 algorithm for target; clogP for comparator) |
Why This Matters
Lower logP directly reduces the risk of poor aqueous solubility and non‑specific binding, which are common failure points in cell‑based assays and in vivo studies; procurement of the THP‑substituted analog can therefore reduce the need for solubility‑enhancing formulation additives.
- [1] Kuujia.com, CAS No. 2034240-26-9, Computed Properties (XLogP3 = 1.9). Retrieved 2026-05-09. View Source
- [2] Sildrug.ibb.waw.pl, Draw a structure: N1‑benzyl‑N2‑((1‑benzylpiperidin‑4‑yl)methyl)oxalamide, clogP = 3.86. Retrieved 2026-05-09. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
